molecular formula C19H15N3O3S2 B2665731 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 942003-79-4

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2665731
CAS No.: 942003-79-4
M. Wt: 397.47
InChI Key: OWJJSMBJTCSARL-UHFFFAOYSA-N
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Description

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, thiazole, and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by sulfonylation to introduce the phenylsulfonyl group. The final step involves the coupling of the sulfonylated indole with a thiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide apart is its combination of indole, thiazole, and sulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .

Biological Activity

The compound 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (CAS No. 942003-79-4) is a novel organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Core : The initial step often includes the reaction of indole with a sulfonyl chloride to introduce the phenylsulfonyl group.
  • Thiazole Integration : The thiazole moiety is introduced through a coupling reaction with thiazole derivatives.
  • Acetamide Formation : The final acetamide structure is achieved by acylating the resulting intermediate with acetic anhydride or similar reagents .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF77.5Induces apoptosis
Compound BA54912.0Cell cycle arrest
Compound CHeLa9.0Pro-apoptotic effects

Research has demonstrated that these compounds can induce apoptosis in cancer cells, leading to cell cycle perturbation and increased subG1 populations, indicative of apoptotic death .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for their antimicrobial efficacy:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound EP. aeruginosa25 µg/mL
Compound FK. pneumoniae20 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it useful in treating infections caused by resistant strains .

Case Studies

A notable case study involved the evaluation of a series of thiazole-indole derivatives, including those structurally related to this compound. The study reported significant cytotoxic effects against human tumor cell lines with IC50 values ranging from 5 to 15 µM, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-18(21-19-20-10-11-26-19)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJJSMBJTCSARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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